6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one
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Overview
Description
The compound “6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one” is a natural product found in Hericium erinaceus1. It has been studied for its antitumor and antimicrobial activities1. Certain derivatives of this compound, specifically methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl}oxy]-3-methoxy benzoate, demonstrate growth inhibition activity against tumor cell lines1. A study also highlights the antimicrobial properties of these compounds, particularly methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl}oxy]-3-hydroxybenzoate against Staphylococcus epidermidis1.
Synthesis Analysis
The synthesis of geranyl ethers related to this compound has been documented, highlighting the reactivity of hydroxy groups and the potential for alkylation1. The compound’s related derivative has been used in oxidative polymerization, forming specific polymers with unique properties1.
Molecular Structure Analysis
The compound’s derivatives have been characterized through single crystal X-ray diffraction, providing insights into their molecular structure and dimensions1.
Chemical Reactions Analysis
Studies have explored Lewis acid-directed reactions of related quinones, demonstrating significant regiocontrol in these reactions1.
Physical And Chemical Properties Analysis
The molecular formula of the compound is C27H31NO4 and it has a molecular weight of 433.5 g/mol1. The IUPAC name is 6-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-7-hydroxy-5-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one1.
Safety And Hazards
Future Directions
Given the compound’s antitumor and antimicrobial properties, it could be a promising candidate for further research in the treatment of cancer and microbial infections1. However, more studies are needed to fully understand its mechanism of action and potential side effects.
properties
CAS RN |
1416052-89-5 |
---|---|
Product Name |
6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one |
Molecular Formula |
C27H31NO4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-7-hydroxy-5-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C27H31NO4/c1-18(2)14-22(29)15-19(3)10-11-23-24(32-4)16-21-17-28(27(31)25(21)26(23)30)13-12-20-8-6-5-7-9-20/h5-10,14,16,30H,11-13,15,17H2,1-4H3/b19-10+ |
InChI Key |
ZJTHOPGQZOXEJX-VXLYETTFSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)/C)C |
SMILES |
CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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